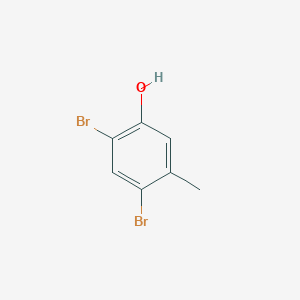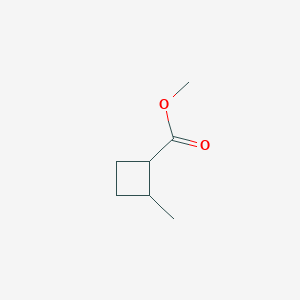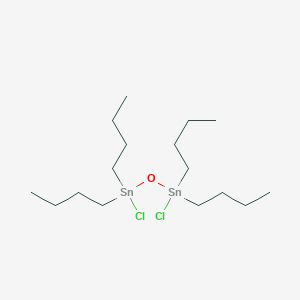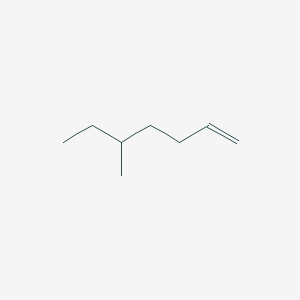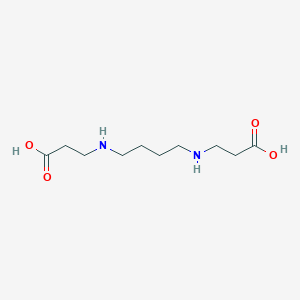
Spermic acid 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spermic acid 2 is a chemical compound that has been gaining interest in scientific research due to its potential applications in various fields. It is a derivative of spermine, a polyamine that is found in all living organisms. Spermic acid 2 has been shown to exhibit various biochemical and physiological effects, making it an attractive subject for further study.
Scientific Research Applications
Confocal Raman Micro-Spectroscopy in Sperm Analysis
Confocal Raman micro-spectroscopy, an analytical tool in biological and medical research, has been used to detect maleic acid-induced variations in human sperm. This method assesses the effect of maleic acid on sperm, revealing significant changes in sperm membranes, chemical compositions, and even sperm DNA damage due to maleic acid incorporation. This technique offers potential as a diagnostic tool in reproductive medicine (Li et al., 2014).
Role of Uric Acid in Semen Quality
Uric acid, a constituent in semen, plays a crucial role in maintaining and enhancing sperm motility, viability, and morphology, thereby protecting sperm function and fertilizing ability. It neutralizes the damaging effect of oxidizing agents and enhances bioactive enzymes in spermatozoa. High levels of uric acid, however, may induce adverse effects on sperm function (Banihani, 2018).
Hyaluronic Acid in Sperm Selection and ICSI
Hyaluronic acid (HA) has been studied for sperm selection before intracytoplasmic sperm injection (ICSI). Spermatozoa bound to HA showed reduced DNA fragmentation and improved nucleus normalcy, leading to significantly improved embryo quality and development. HA may optimize ICSI outcomes by favoring the selection of spermatozoa without DNA fragmentation and with a normal nucleus (Parmegiani et al., 2010).
Antioxidant Effects of Gallic Acid on Sperm
Gallic acid, known for its antioxidant properties, has shown protective effects on sperm apoptosis and in vitro fertilization. Studies indicate its effectiveness against oxidative stress-induced damage in sperm, suggesting potential benefits in reproductive medicine (Mehraban et al., 2019).
Retinoic Acid in Spermatogenesis
Retinoic acid is essential for testicular development, particularly in spermatogenesis. It influences pluripotent stem cell migration, cell differentiation, apoptosis, and spermatogenic cell maturation. Studies have highlighted its role in regulating related protein expression and signaling pathways during spermatogenesis, although more research is needed for a comprehensive understanding (Margiana et al., 2022).
properties
CAS RN |
14209-33-7 |
|---|---|
Product Name |
Spermic acid 2 |
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-[4-(2-carboxyethylamino)butylamino]propanoic acid |
InChI |
InChI=1S/C10H20N2O4/c13-9(14)3-7-11-5-1-2-6-12-8-4-10(15)16/h11-12H,1-8H2,(H,13,14)(H,15,16) |
InChI Key |
DGMOQCHIPOPXEK-UHFFFAOYSA-N |
SMILES |
C(CCNCCC(=O)O)CNCCC(=O)O |
Canonical SMILES |
C(CCNCCC(=O)O)CNCCC(=O)O |
Other CAS RN |
14209-33-7 |
physical_description |
Solid |
synonyms |
N,N'-bis(2-carboxyethyl)-1,4-diaminobutane spermic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





